molecular formula C23H18N4O4S2 B4932132 4-methoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

4-methoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

Cat. No.: B4932132
M. Wt: 478.5 g/mol
InChI Key: SGWGJVWAAIVNRV-UHFFFAOYSA-N
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Description

4-methoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines .

Scientific Research Applications

4-methoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacteria. The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • 6-methylbenzothiazole
  • 2-mercaptobenzothiazole

These compounds share the benzothiazole core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties .

Properties

IUPAC Name

4-methoxy-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c1-13-3-9-17-20(11-13)33-22(25-17)14-4-7-16(8-5-14)24-23(32)26-21(28)15-6-10-19(31-2)18(12-15)27(29)30/h3-12H,1-2H3,(H2,24,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWGJVWAAIVNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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